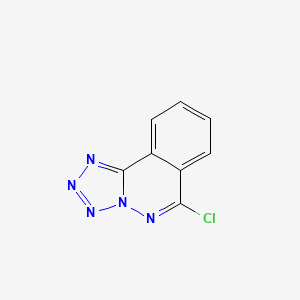

6-Chlorotetraazolo(5,1-a)phthalazine

Overview

Description

6-Chlorotetraazolo(5,1-a)phthalazine is a heterocyclic compound that belongs to the class of phthalazines. Phthalazines are bicyclic N-heterocycles that have attracted significant attention due to their valuable biological and pharmacological activities. The presence of a chlorine atom and a tetraazolo group in the phthalazine ring makes this compound a compound of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorotetraazolo(5,1-a)phthalazine typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine, followed by chlorination and subsequent reaction with sodium azide to introduce the tetraazolo group. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chlorotetraazolo(5,1-a)phthalazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Sodium azide in ethanol for azide substitution.

Major Products Formed

Oxidation: Formation of phthalazine derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced phthalazine derivatives.

Substitution: Formation of tetraazolo-substituted phthalazine derivatives.

Scientific Research Applications

6-Chlorotetraazolo(5,1-a)phthalazine has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential use as an antihypertensive agent and in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chlorotetraazolo(5,1-a)phthalazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), and modulate the activity of neurotransmitter receptors, such as gamma-aminobutyric acid (GABA) receptors. These interactions lead to its pharmacological effects, including anti-inflammatory and anticonvulsant activities .

Comparison with Similar Compounds

Similar Compounds

Phthalazine: The parent compound without the chlorine and tetraazolo groups.

6-Chlorophthalazine: Similar structure but lacks the tetraazolo group.

Tetraazolo(5,1-a)phthalazine: Similar structure but lacks the chlorine atom.

Uniqueness

6-Chlorotetraazolo(5,1-a)phthalazine is unique due to the presence of both the chlorine atom and the tetraazolo group, which confer distinct chemical and biological properties.

Biological Activity

6-Chlorotetraazolo(5,1-a)phthalazine, also referred to as QUAN-0808, is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a unique fused ring system comprising a tetrazole and a phthalazine moiety, contributing to its pharmacological properties. The molecular formula of this compound is C8H4ClN5, with a molecular weight of approximately 201.7 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Anti-inflammatory Effects : It has been shown to reduce levels of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO). This reduction is linked to its ability to inhibit cyclooxygenase enzymes involved in the synthesis of these mediators.

- Analgesic Activity : The compound demonstrates analgesic properties in various animal models, suggesting its potential role in pain management.

- Anticonvulsant Properties : Research indicates that this compound exhibits anticonvulsant activity at doses ranging from 100 to 400 mg/kg in rodent models.

Pharmacological Profile

The pharmacological profile of this compound includes:

| Activity | Effect | Model |

|---|---|---|

| Anti-inflammatory | Decreased PGE2 and NO levels | Edema paw model |

| Analgesic | Pain relief | Hot plate test |

| Anticonvulsant | Seizure prevention | Maximal electroshock model |

| Hypotensive | Blood pressure reduction | Spontaneously hypertensive rats |

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Anti-inflammatory Study : In a controlled study involving mice, administration of QUAN-0808 significantly reduced paw edema induced by carrageenan. The results indicated a dose-dependent response, with higher doses yielding greater reductions in inflammation markers.

- Analgesic Evaluation : A study utilizing the hot plate test demonstrated that mice treated with QUAN-0808 exhibited increased latency to respond to thermal stimuli compared to control groups, indicating effective analgesic properties.

- Anticonvulsant Assessment : In an anticonvulsant study using the maximal electroshock model, QUAN-0808 was able to prevent seizures effectively at doses above 200 mg/kg, showcasing its potential as an anticonvulsant agent.

Properties

IUPAC Name |

6-chlorotetrazolo[5,1-a]phthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN5/c9-7-5-3-1-2-4-6(5)8-10-12-13-14(8)11-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLJDEYMDUHUAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NN=NN3N=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200487 | |

| Record name | 6-Chlorotetraazolo(5,1-a)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52494-54-9 | |

| Record name | 6-Chlorotetraazolo(5,1-a)phthalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052494549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC179944 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chlorotetraazolo(5,1-a)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLOROTETRAAZOLO(5,1-A)PHTHALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3T5TW3HYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.